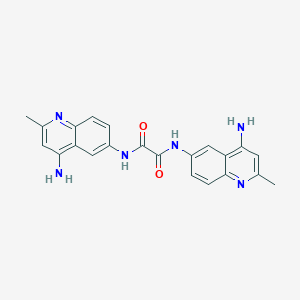
N,N'-Bis(4-amino-2-methyl-6-quinolinyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxyl Surfen is an antagonist of cell-surface heparan sulfate and heparin-protein interactions, reducing tau hyper-phosphorylation and mitigating or delaying neuronal defects in tauopathies, including Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthesis Methods : Novel synthesis methods for derivatives of quinoxaline, a structural analog to N,N'-Bis(4-amino-2-methyl-6-quinolinyl)oxamide, have been developed. These methods involve reactions with various amines and other compounds, expanding the possibilities for new quinoxaline-based compounds (Temeriusz et al., 2005).
Antimicrobial Activities : Some quinoxaline derivatives exhibit significant antimicrobial properties. This suggests potential for similar compounds, like N,N'-Bis(4-amino-2-methyl-6-quinolinyl)oxamide, to be effective against various microbial infections (Abu Mohsen et al., 2014).
Material Sciences Applications : In the field of material sciences, quinoxaline-containing polyamides have been synthesized, displaying excellent thermal stability and potential for various industrial applications. This suggests that N,N'-Bis(4-amino-2-methyl-6-quinolinyl)oxamide could have similar applications (Patil et al., 2011).
Fluorescent Anion Sensing : Certain quinoline derivatives have been used to create fluorescent anion sensors, which could have implications in biological and chemical sensing applications (Dorazco‐González et al., 2014).
Polymerization Applications : Diphenylquinoxaline-containing compounds have been used to initiate polymerization processes at room temperature, suggesting potential applications in the development of new polymer materials (Baek et al., 2003).
Biological Zn(II) Detection : Quinoline-derivatized fluoresceins have been developed for the detection of Zn(II) in biological systems, indicating potential for similar applications in metal ion sensing and diagnostics (McQuade & Lippard, 2010).
Anticancer Activities : Quinoline-based compounds have shown promising anticancer properties, suggesting that similar compounds like N,N'-Bis(4-amino-2-methyl-6-quinolinyl)oxamide could potentially be developed as anticancer agents (Deady et al., 2000).
DNA and Protein Interaction Studies : Dicopper(II) complexes bridged by N,N'-bis(substituted)oxamides have been synthesized and found to interact with DNA and proteins, suggesting possible applications in biochemistry and pharmacology (Zheng et al., 2015).
Photodynamic Therapy Applications : N,N-bis(quinolinoyl) Re(I) tricarbonyl complex derivatives have shown potential as photodynamic therapy photosensitizers, which could be a promising avenue for cancer treatment (Leonidova et al., 2014).
Anion and Neutral Guest Recognition : Dicationic N-methylated derivatives of N,N'-bis(pyridyl)pyridine-2,6-dicarboxamide and related structures have been used for the selective recognition of anions and neutral guests, indicating potential applications in sensing and molecular recognition (Dorazco‐González et al., 2010).
Eigenschaften
Produktname |
N,N'-Bis(4-amino-2-methyl-6-quinolinyl)oxamide |
|---|---|
Molekularformel |
C22H20N6O2 |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
N1,N2-bis(4-amino-2-methylquinolin-6-yl)oxalamide |
InChI |
InChI=1S/C22H20N6O2/c1-11-7-17(23)15-9-13(3-5-19(15)25-11)27-21(29)22(30)28-14-4-6-20-16(10-14)18(24)8-12(2)26-20/h3-10H,1-2H3,(H2,23,25)(H2,24,26)(H,27,29)(H,28,30) |
InChI-Schlüssel |
LJCXLBWWPFWXGP-UHFFFAOYSA-N |
SMILES |
CC(C=C1N)=NC2=C1C=C(C=C2)NC(C(NC3=CC(C(N)=CC(C)=N4)=C4C=C3)=O)=O |
Kanonische SMILES |
CC1=CC(=C2C=C(C=CC2=N1)NC(=O)C(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Oxyl Surfen; OxylSurfen; Oxyl-Surfen |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-O-(6-acetamido-6-deoxy-alpha-D-galactosyl)-N-[(15Z)-tetracos-15-enoyl]phytosphingosine](/img/structure/B538707.png)
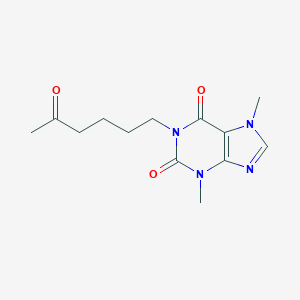
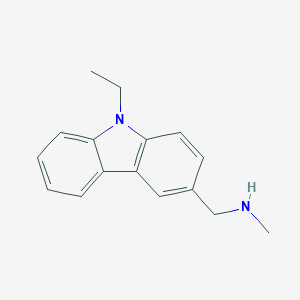
![(1S,2R,3S,4R)-3-[[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B539848.png)
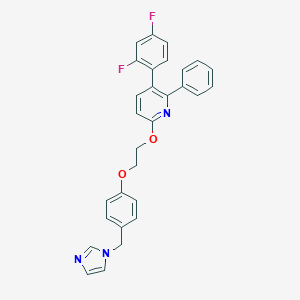
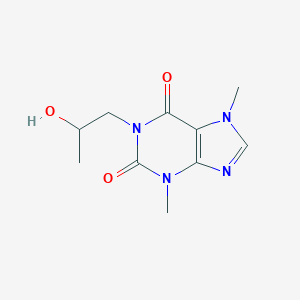
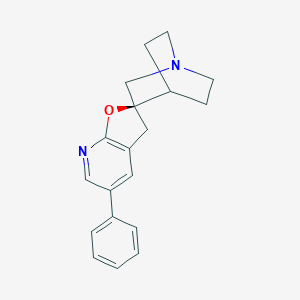
![3-[(3,4-Dimethoxybenzoyl)amino]-5-phenylthiophene-2-carboxamide](/img/structure/B540575.png)
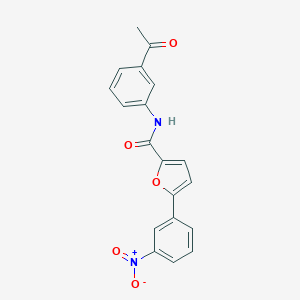
![N-(3,5-dimethylphenyl)-2-[3-(thien-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B540980.png)

![2-[[(2S)-2-aminopropanoyl]amino]-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-methylphenyl]carbamoyl]benzamide](/img/structure/B541304.png)
![4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol](/img/structure/B541621.png)
![N-(furan-2-ylmethyl)-2-[3-[(E)-[1-(furan-2-ylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetamide](/img/structure/B542145.png)